Z-Glu-OBzl

Descripción general

Descripción

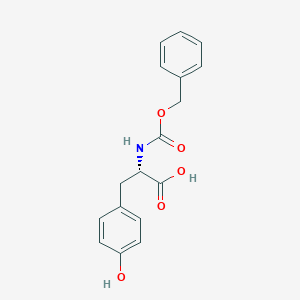

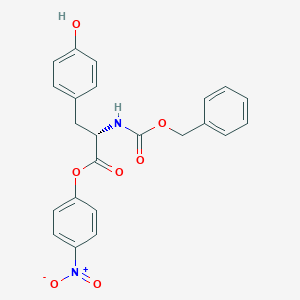

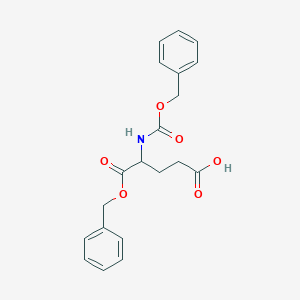

Z-Glu-OBzl is a derivative of glutamic acid . It is used for the γ-modification of glutamic acid, for example, for obtaining the 1- and 2-adamantyl ester, acid-labile γ-carboxyl protecting groups .

Synthesis Analysis

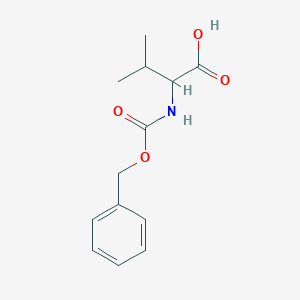

This compound can be synthesized using dmap;1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20 degrees Celsius for 36 hours under an inert atmosphere .Molecular Structure Analysis

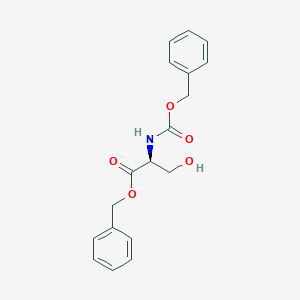

The molecular formula of this compound is C20H21NO6 . The molecular weight is 371.38 .Chemical Reactions Analysis

This compound can be used to obtain δ,ω,ω’-protected arginine via reduction to the alcohol followed by guanidinylation under Mitsunobu conditions .Physical and Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It is soluble in DMSO at a concentration of ≥ 125 mg/mL (336.58 mM) .Aplicaciones Científicas De Investigación

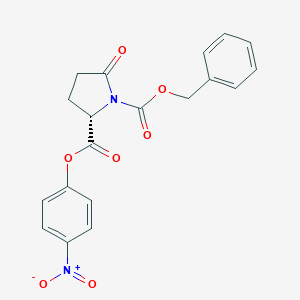

Z-Glu-OBzl is used as an intermediate in the synthesis of bioactive substances, such as γ-L-glutamyl-taurine, which has been synthesized from bovine parathyroid powder. This process involves the preparation of Z-Glu(Tau)-OBzl in different ways from this compound and further steps like mixed anhydride method followed by oxidation, or the active ester procedure via Z-Glu-(ONp)-OBzl (Sebestyen, Furka, Feuer, Gulyás, & Szókán, 2009).

The compound has been used in the study of chiral recognition ability of oligopeptide derivatives. It was found that a tetrapeptide derivative of Glu(OBzl) is the best candidate material to generate a chiral recognition site (Yoshikawa, Nagai, Moriguchi, & Hiraoka, 2005).

This compound has been utilized in the synthesis of protected oligophosphoseryl peptides from bovine caseins. These peptides are synthesized in high yields by stepwise lengthening using this compound as a component (Paquet & Johns, 2009).

In peptide synthesis, this compound has been used for the selective protection of the γ-carboxyl function of the Glu residue to prevent side reactions and increase solubility in organic solvents (Okada & Mu, 1997).

The compound is also involved in the study of metabolism of oxybenzone in plant systems, where metabolites like oxybenzone-glucoside (OBZ-Glu) were identified (Chen, Huber, May, & Schröder, 2016).

Mecanismo De Acción

Target of Action

Z-Glu-OBzl is a derivative of glutamic acid

Mode of Action

They can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks .

Pharmacokinetics

Its solubility in dmso is known to be ≥ 125 mg/ml . This information could be relevant for determining its bioavailability and potential routes of administration.

Result of Action

As an ergogenic supplement, it may help prevent exercise-induced muscle damage .

Action Environment

It is known that the compound is stable at room temperature in continental us

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHKODOUMSMUAF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426371 | |

| Record name | (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3705-42-8 | |

| Record name | (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

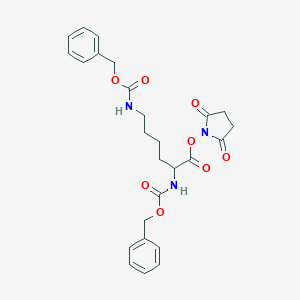

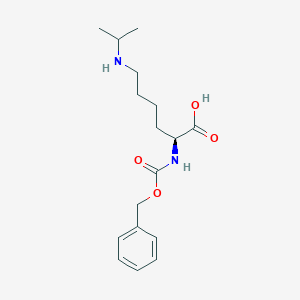

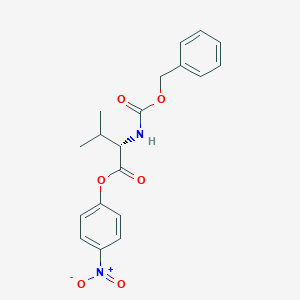

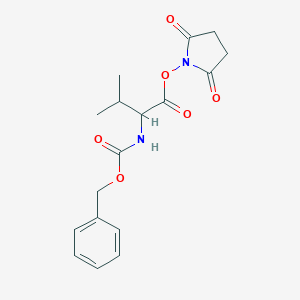

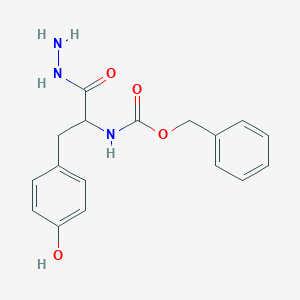

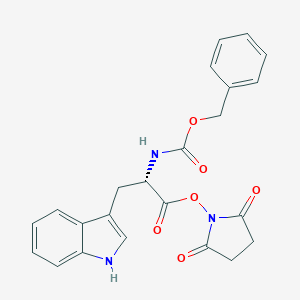

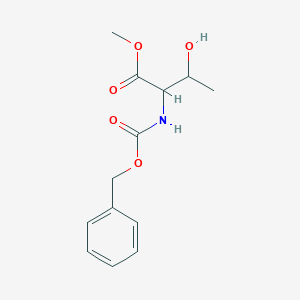

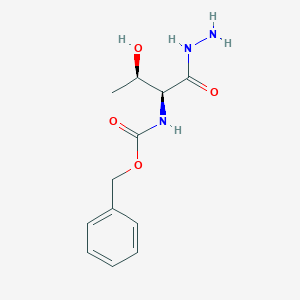

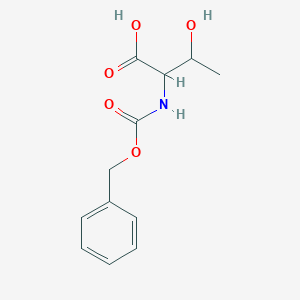

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.